molecular formula C15H17BrN2O3 B11321124 5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide

5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide

Cat. No.: B11321124
M. Wt: 353.21 g/mol
InChI Key: XOHFOMOUVUZALM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide typically involves the following steps:

Chemical Reactions Analysis

5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Common reagents include Pd(PPh3)4, K2CO3, and microwave irradiation.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target bacterial enzymes or proteins, inhibiting their function and leading to antibacterial effects.

    Pathways Involved: The exact pathways involved depend on the specific biological context and the target organisms.

Comparison with Similar Compounds

5-bromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]furan-2-carboxamide can be compared with other similar compounds:

Properties

Molecular Formula

C15H17BrN2O3

Molecular Weight

353.21 g/mol

IUPAC Name

5-bromo-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]furan-2-carboxamide

InChI

InChI=1S/C15H17BrN2O3/c16-14-6-5-13(21-14)15(19)17-10-11(12-4-3-9-20-12)18-7-1-2-8-18/h3-6,9,11H,1-2,7-8,10H2,(H,17,19)

InChI Key

XOHFOMOUVUZALM-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(CNC(=O)C2=CC=C(O2)Br)C3=CC=CO3

Origin of Product

United States

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